molecular formula C8H8BrNO2 B2457430 3-(3-Bromopyridin-2-yl)propanoic acid CAS No. 1514782-62-7

3-(3-Bromopyridin-2-yl)propanoic acid

Cat. No.: B2457430
CAS No.: 1514782-62-7
M. Wt: 230.061
InChI Key: CDGCPSMHRTXCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Bromopyridin-2-yl)propanoic acid” is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) . This indicates the presence of a bromopyridinyl group attached to a propanoic acid moiety.

It has a molecular weight of 230.06 .

Scientific Research Applications

3-bromopropionic acid is widely used in scientific research due to its unique properties, such as its low toxicity and its ability to react with other compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polypropylene and polyethylene. In addition, 3-bromopropionic acid has been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromopropionic acid in lab experiments include its low toxicity, its ability to react with a variety of compounds, and its ability to act as a catalyst for certain reactions. The main limitation of using 3-bromopropionic acid in lab experiments is its cost, as it is relatively expensive compared to other organic compounds. In addition, its reactivity can be unpredictable, and it can be difficult to control the reaction conditions.

Future Directions

There are a number of potential future directions for the use of 3-bromopropionic acid in scientific research. These include its use in the synthesis of novel compounds, such as pharmaceuticals and agrochemicals, its use in the synthesis of polymers, its use in the study of enzyme-catalyzed reactions, and its use in the study of biochemical and physiological effects. In addition, 3-bromopropionic acid could be used in the development of new methods for the synthesis of compounds, such as peptides and proteins. Finally, 3-bromopropionic acid could be used in the development of new methods for the synthesis of materials, such as dyes and plastics.

Synthesis Methods

3-bromopropionic acid can be synthesized through a variety of methods, including the reaction of bromine with propionic acid or the reaction of bromoacetaldehyde with an aqueous solution of sodium hydroxide. The reaction of bromine with propionic acid is the most common method for producing 3-bromopropionic acid. This reaction is carried out in a suitable solvent, such as ethanol, at a temperature of 0-5°C. The reaction of bromoacetaldehyde with an aqueous solution of sodium hydroxide is a less commonly used method for producing 3-bromopropionic acid. This reaction is typically carried out at a temperature of 70-80°C.

Safety and Hazards

The safety data sheet for a similar compound, “3-(2-bromopyridin-3-yl)propanoic acid”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling the compound .

Properties

IUPAC Name

3-(3-bromopyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-1-5-10-7(6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGCPSMHRTXCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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